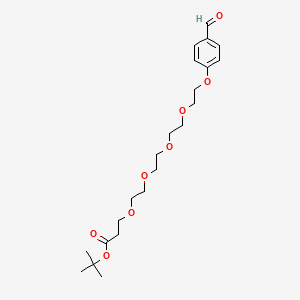

Ald-Ph-PEG5-Boc

Beschreibung

Significance of Polyethylene (B3416737) Glycol (PEG) in Bioconjugation and Drug Delivery Research

Polyethylene glycol (PEG) is a synthetic, hydrophilic, and biocompatible polymer that has become a cornerstone in bioconjugation and nanomedicine. nih.govsigmaaldrich.com The process of covalently attaching PEG chains to molecules, known as PEGylation, is a well-established technique used to modify therapeutic drugs, proteins, peptides, and nanoparticles. researchgate.netucl.ac.be This modification confers several advantageous properties.

One of the primary benefits of PEGylation is the enhanced solubility of hydrophobic molecules in aqueous solutions. axispharm.com Furthermore, the PEG chain acts as a protective shield, sterically hindering the approach of metabolic enzymes and reducing degradation. ucl.ac.be This shielding effect also helps to decrease or eliminate the immunogenicity and antigenicity of the conjugated molecule, which can prevent adverse immune responses and prolong its circulation time in the bloodstream. ucl.ac.beaxispharm.com

The improved pharmacokinetic profile of PEGylated compounds, including increased bioavailability and a longer residence time in the body, has made PEG a critical component in drug delivery. ucl.ac.beaxispharm.com It can be used as a linker in complex systems like antibody-drug conjugates (ADCs) or as a surface coating for nanoparticles to improve their systemic delivery. sigmaaldrich.com PEGs can be synthesized in various geometries, including linear, branched, and multi-arm forms, allowing for tailored applications in bioconjugation, drug delivery, and tissue engineering. sigmaaldrich.com

Overview of Heterobifunctional Linker Design in Modern Chemical Synthesis

Heterobifunctional linkers are chemical reagents that possess two different reactive groups, enabling the covalent joining of two distinct molecular entities. scbt.com These linkers are central to the field of bioconjugation, providing the means to create novel constructs such as antibody-drug conjugates, peptide-oligonucleotide conjugates, and functionalized biomaterials. nih.govrsc.org

The design of a heterobifunctional linker involves the careful selection of two orthogonal reactive groups connected by a spacer arm. rsc.org Orthogonality ensures that each functional group reacts selectively with its target without cross-reactivity. Common reactive groups include N-hydroxysuccinimide (NHS) esters for targeting primary amines, maleimides for reacting with thiols, and aldehydes for coupling with aminooxy or hydrazide groups. rsc.orgacs.orgbroadpharm.com The spacer arm, which is often a PEG chain, influences the solubility, stability, and spatial orientation of the final conjugate. axispharm.com

The versatility of heterobifunctional linkers makes them invaluable tools for a wide range of scientific applications. They are used to study protein-protein interactions, immobilize biomolecules onto surfaces for biosensors and diagnostic assays, and develop targeted drug delivery systems. scbt.com The ability to precisely connect different molecules allows scientists to design complex molecular architectures with enhanced functionality. scbt.com

Conceptual Framework of Aldehyde and tert-Butyl Ester Functionalities in Molecular Engineering

The unique utility of compounds like Ald-PEG5-t-butyl ester stems from the specific chemical properties of its terminal functional groups: the aldehyde and the tert-butyl ester.

The aldehyde group serves as a reactive handle for bioconjugation. It can selectively react with molecules containing an aminooxy group to form a stable oxime linkage or with a hydrazide moiety. nih.govbroadpharm.com This specific reactivity allows for the controlled attachment of the PEG linker to a biomolecule or surface of interest. acs.org The reaction is efficient and proceeds under mild conditions compatible with sensitive biological molecules.

The tert-butyl ester functionality acts as a protecting group for a carboxylic acid. sigmaaldrich.com A protecting group is a chemical moiety that temporarily masks a reactive functional group to prevent it from participating in a chemical reaction, allowing other parts of the molecule to be modified selectively. The t-butyl ester is particularly useful because it is stable under many reaction conditions but can be readily removed (deprotected) under moderately acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free carboxylic acid. sigmaaldrich.comyoutube.com This deprotected carboxylic acid can then be used for a second, subsequent conjugation reaction, often with a primary amine in the presence of activators to form a stable amide bond. cd-bioparticles.net This two-step capability is a cornerstone of advanced molecular engineering.

Scope and Academic Relevance of Ald-PEG5-t-butyl ester in Contemporary Research Disciplines

Ald-PEG5-t-butyl ester is a specific heterobifunctional linker that embodies the principles described above. It is a monodisperse PEG derivative, meaning it has a precisely defined length with five ethylene (B1197577) glycol units. biochempeg.com This defined structure is crucial for creating uniform bioconjugates with reproducible properties.

The molecule's structure consists of an aldehyde group at one end of the PEG chain and a t-butyl ester-protected carboxyl group at the other. sigmaaldrich.combiochempeg.com This design allows for a sequential conjugation strategy. First, the aldehyde group can be used to attach the linker to a target molecule. Following this initial conjugation, the t-butyl ester can be deprotected to expose the carboxylic acid, which is then available for linking to a second molecule.

This compound and its analogues are highly relevant in several research areas:

Drug Delivery: It can be used to synthesize complex drug delivery systems, including antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), which are designed for targeted protein degradation. sigmaaldrich.com

Bioconjugation: It serves as a versatile building block for creating conjugates of small molecules and/or biomolecules for applications in chemical biology and medicinal chemistry. sigmaaldrich.comcymitquimica.com

Materials Science: It is applicable in the development of new materials and functional coatings, particularly where controlled release or enhanced stability is required. biochempeg.comcymitquimica.com

Nanotechnology and Diagnostics: The linker can be used to functionalize nanoparticles or surfaces for diagnostic and research applications. biochempeg.com

Below is a table summarizing the key properties of Ald-PEG5-t-butyl ester.

| Property | Value | Source(s) |

| CAS Number | 1446282-23-0 | biochempeg.comchemicalbook.com |

| Molecular Formula | C₁₇H₃₂O₈ | biochempeg.comscbt.com |

| Molecular Weight | 364.43 g/mol | biochempeg.comscbt.com |

| Functional Group 1 | Aldehyde (CHO) | broadpharm.combiochempeg.com |

| Functional Group 2 | tert-Butyl Ester (-COOC(CH₃)₃) | sigmaaldrich.combiochempeg.com |

| Spacer | 5-unit Polyethylene Glycol (PEG5) | biochempeg.com |

The academic relevance of Ald-PEG5-t-butyl ester lies in its ability to facilitate the precise, stepwise construction of complex molecular systems, driving innovation in targeted therapeutics, advanced materials, and biomedical research.

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-(4-formylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O8/c1-22(2,3)30-21(24)8-9-25-10-11-26-12-13-27-14-15-28-16-17-29-20-6-4-19(18-23)5-7-20/h4-7,18H,8-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWIJQYADDDNJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Functionalization of Ald Peg5 T Butyl Ester Architectures

Strategies for Terminal Aldehyde Group Introduction and Manipulation

The introduction of a terminal aldehyde group onto a PEG chain is a critical step in creating amine-reactive linkers. The reactivity of the aldehyde allows for the formation of a Schiff base with primary amines, which can be further reduced to a stable secondary amine linkage. nanocs.net This selective reactivity is highly valued in bioconjugation for attaching PEG chains to proteins and peptides at their N-terminus or lysine (B10760008) residues. acs.orgnih.gov

The regioselective synthesis of aldehyde-terminated PEGs is paramount to ensure the desired reactivity and functionality of the final conjugate. Several methods have been developed to achieve this, primarily focusing on the controlled oxidation of a terminal hydroxyl group.

One common approach involves the oxidation of a PEG-diol, where one hydroxyl group is protected to prevent symmetrical oxidation. The unprotected hydroxyl group can then be oxidized to an aldehyde using various oxidizing agents. A key challenge is to prevent over-oxidation to a carboxylic acid. Mild oxidation conditions are therefore employed. researchgate.net

Another effective strategy is the ozonolysis of an alkene-terminated PEG. polimi.it This method involves the introduction of a terminal double bond to the PEG chain, followed by cleavage with ozone to yield the aldehyde. This process is highly efficient and avoids the use of heavy metal-based oxidizing agents. polimi.it

The table below summarizes common methods for the synthesis of aldehyde-terminated PEGs.

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Oxidation | Hydroxyl-terminated PEG | Dess-Martin periodinane (DMP), Pyridinium chlorochromate (PCC), Dimethyl sulfoxide (B87167) (DMSO) with acetic anhydride | Direct conversion of a common starting material. | Risk of over-oxidation to carboxylic acid; removal of metal impurities can be challenging. researchgate.net |

| Ozonolysis | Alkene-terminated PEG | Ozone (O3), Dimethyl sulfide (B99878) (DMS) or Triphenylphosphine (PPh3) as a reducing agent | High yield and specificity; avoids harsh oxidizing agents. polimi.it | Requires an additional step to introduce the terminal alkene. polimi.it |

| Acetal (B89532) Hydrolysis | Acetal-terminated PEG | Dilute acid (e.g., HCl) | The acetal group is stable under many reaction conditions, allowing for its introduction early in a multi-step synthesis. | The hydrolysis step can sometimes yield the hydrated form of the aldehyde. polimi.itresearchgate.net |

To enhance stability and modulate reactivity, the aldehyde group can be integrated into the PEG chain through different chemical linkages. For instance, an ether linkage in an Ald-CH2-PEG variant can be formed by reacting a PEG alkoxide with bromoacetaldehyde (B98955) diethyl acetal, followed by acidic hydrolysis of the acetal. researchgate.net

Alternatively, introducing an aromatic ring, as in Ald-Ph-PEG variants, can influence the electronic properties and steric environment of the aldehyde group. This can be achieved by reacting a PEG halide with a hydroxybenzaldehyde derivative. researchgate.netcreative-biolabs.com These structural modifications allow for the fine-tuning of the linker's properties for specific applications.

Incorporation and Role of the tert-Butyl Ester Protecting Group

The tert-butyl (t-butyl) ester serves as a robust protecting group for the carboxylic acid functionality in Ald-PEG5-t-butyl ester. Its stability under a wide range of reaction conditions, coupled with its facile removal under acidic conditions, makes it an ideal choice for multi-step synthetic strategies. smolecule.com

The formation of a t-butyl ester on a PEG chain can be achieved through several esterification methods. A common technique involves the acid-catalyzed addition of the carboxylic acid-terminated PEG to isobutene. trea.com Another approach is the reaction of the carboxylic acid with tert-butyl acetate (B1210297) in the presence of a strong acid catalyst like perchloric acid. nih.gov

More recently, methods utilizing di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) have gained popularity. researchgate.net This method is advantageous due to its mild reaction conditions and the volatile nature of the byproducts (t-butanol and carbon dioxide), which simplifies purification. researchgate.net

The following table outlines common esterification techniques for t-butyl ester formation.

| Method | Key Reagents | Reaction Conditions | Key Features |

| Isobutene Addition | Isobutene, Strong acid catalyst (e.g., H2SO4) | Acidic | A well-established method for large-scale synthesis. trea.com |

| tert-Butyl Acetate Reaction | tert-Butyl acetate, Perchloric acid | Acidic | Effective for substrates where isobutene is not suitable. nih.gov |

| (Boc)2O/DMAP Method | Di-tert-butyl dicarbonate, 4-(dimethylamino)pyridine | Mild, often room temperature | Produces volatile byproducts, simplifying purification. researchgate.net |

The presence of both an aldehyde and a protected carboxylic acid in Ald-PEG5-t-butyl ester exemplifies an orthogonal protection strategy. This allows for the selective reaction of the aldehyde group while the carboxylic acid remains protected. For instance, the aldehyde can be conjugated to a primary amine on a biomolecule, and subsequently, the t-butyl ester can be deprotected to reveal the carboxylic acid for further modification, such as coupling to another amine-containing molecule. smolecule.comvectorlabs.com

This orthogonal approach is crucial in the synthesis of complex bioconjugates and drug delivery systems where precise control over the sequence of conjugation is required. acs.orgjocpr.com The differential stability of the aldehyde and the t-butyl ester to various reagents enables a stepwise functionalization of the PEG linker.

Polyethylene (B3416737) Glycol Spacer Elucidation and Engineering Considerations

The length and flexibility of the PEG spacer can be engineered to optimize the biological activity and pharmacokinetic profile of the conjugated molecule. mdpi.com For example, a longer PEG spacer can increase the hydrodynamic radius of a protein conjugate, prolonging its circulation time in the bloodstream. nih.gov In the context of FRET-based biosensors, the PEG spacer can be used to precisely control the distance between donor and acceptor fluorophores. mdpi.com

Furthermore, the PEG spacer can act as a physical barrier, shielding the conjugated molecule from proteolytic enzymes or the immune system, thereby enhancing its stability and reducing immunogenicity. nih.gov The choice of PEG spacer length is a critical design parameter that needs to be carefully considered based on the specific application. mdpi.comnih.gov

Impact of PEG Chain Length (PEG5-specific and analogous) on Conjugate Properties in Research Design

The incorporation of a PEG spacer in a linker, such as the five ethylene (B1197577) glycol units in Ald-PEG5-t-butyl ester, is a deliberate design choice to modulate the properties of the final bioconjugate. While specific research data for Ald-PEG5-t-butyl ester is limited, the impact of short, monodisperse PEG chains is a well-documented area of study, allowing for an analogous understanding of the PEG5 linker's influence.

Short PEG chains, typically ranging from 2 to 12 ethylene glycol units, are instrumental in enhancing the aqueous solubility and reducing the aggregation of hydrophobic molecules, a common challenge in drug development. nih.govresearchgate.net The hydrophilic nature of the PEG5 chain in Ald-PEG5-t-butyl ester can create a hydration shell around the attached molecule, which can improve its stability and bioavailability. chempep.com

The length of the PEG chain directly influences the hydrodynamic radius of the conjugate. An increase in the number of PEG units leads to a larger hydrodynamic volume, which in turn can affect the pharmacokinetic profile of the bioconjugate. precisepeg.com For instance, longer PEG chains are known to prolong the circulation half-life of therapeutic proteins by reducing renal clearance. precisepeg.com However, very long PEG chains can sometimes lead to reduced biological activity due to steric hindrance. The PEG5 chain in Ald-PEG5-t-butyl ester represents a balance, providing sufficient hydrophilicity and spacing without introducing excessive steric bulk that might interfere with the binding of the conjugated molecule to its target.

The following table illustrates the analogous impact of increasing PEG chain length on key bioconjugate properties, based on findings from studies on similar short-chain PEG linkers.

| PEG Chain Length | Hydrodynamic Radius (Analogous) | Relative Solubility Enhancement (Analogous) | In Vivo Half-Life (Analogous) |

| PEG2 | Small | Moderate | Short |

| PEG5 | Moderate | Good | Moderate |

| PEG8 | Larger | High | Longer |

| PEG12 | Largest | Very High | Longest |

This table presents illustrative data based on general trends observed in research with analogous short-chain, monodisperse PEG linkers. Specific values would be dependent on the conjugated molecule.

Research on antibody-drug conjugates (ADCs) has shown that the length of the PEG linker can significantly affect the therapeutic index. nih.gov A study comparing different PEG chain lengths in ADCs demonstrated that an optimal linker length can improve both efficacy and tolerability. While a very short linker might not provide enough spacing between the antibody and the cytotoxic payload, an excessively long one could lead to instability. The PEG5 length is within the range of short PEG linkers (typically PEG4 to PEG24) that have been successfully used in ADC development to improve pharmacokinetics and pharmacodynamics.

Monodispersity and Polydispersity in Ald-PEG5-t-butyl Ester Synthesis

A critical aspect of the synthesis of PEGylated linkers like Ald-PEG5-t-butyl ester is the control over the distribution of PEG chain lengths, a concept defined by monodispersity and polydispersity.

Monodisperse PEGs are pure compounds with a precise, single molecular weight, meaning every molecule has the exact same number of ethylene glycol units. For Ald-PEG5-t-butyl ester, this means that each molecule contains exactly five ethylene glycol units. This level of uniformity is typically achieved through stepwise synthetic methods rather than polymerization.

Polydisperse PEGs , in contrast, are mixtures of polymers with a range of molecular weights, characterized by an average molecular weight and a polydispersity index (PDI). A PDI of 1.0 indicates a monodisperse polymer, while higher values signify a broader distribution of chain lengths.

The use of monodisperse PEGs, such as in Ald-PEG5-t-butyl ester, is highly advantageous in the development of therapeutic bioconjugates for several reasons:

Homogeneity of the Final Product: The use of a monodisperse linker leads to a more homogeneous final bioconjugate. This is crucial for regulatory approval as it allows for a well-defined chemical entity with consistent properties.

Reproducibility: The precise molecular weight of a monodisperse linker ensures high reproducibility between batches, which is a significant challenge when working with polydisperse PEGs.

Improved Pharmacokinetics: The uniform chain length of monodisperse PEGs can lead to more predictable and optimized pharmacokinetic and pharmacodynamic profiles of the resulting bioconjugate.

Reduced Immunogenicity: While PEG is generally considered to have low immunogenicity, the heterogeneity of polydisperse PEGs can sometimes contribute to an immune response. Monodisperse PEGs may mitigate this risk.

The table below summarizes the key differences between monodisperse and polydisperse PEG linkers in the context of bioconjugate synthesis.

| Property | Monodisperse PEG Linker (e.g., Ald-PEG5-t-butyl ester) | Polydisperse PEG Linker |

| Composition | Single molecular weight | Mixture of different chain lengths |

| Polydispersity Index (PDI) | 1.0 | > 1.0 |

| Product Homogeneity | High | Low |

| Batch-to-Batch Reproducibility | High | Low |

| Characterization | Straightforward | Complex |

| Regulatory Perspective | Favorable | More complex to define |

In the context of Ald-PEG5-t-butyl ester, its designation implies a monodisperse structure. This precision is a key feature for its application in the synthesis of well-defined bioconjugates where the linker's properties need to be precisely controlled to achieve the desired therapeutic or diagnostic outcome. The aldehyde group provides a reactive handle for conjugation to amine-containing molecules, while the t-butyl ester protects a carboxylic acid functionality that can be deprotected for further modification, making it a versatile tool in the construction of complex biomolecules.

Bioconjugation Strategies and Mechanistic Insights with Ald Peg5 T Butyl Ester

Reaction Chemistry of the Aldehyde Moiety in Biomolecular Linkage

The aldehyde functional group is a cornerstone of many bioconjugation strategies due to its specific reactivity under mild, aqueous conditions, which are essential for maintaining the structural integrity and biological activity of biomolecules. biosyn.comwiley-vch.de Unlike other reactive groups, aldehydes are not naturally abundant on the surface of most cells, which allows for unique and targeted chemical modifications. libretexts.org

One of the most common reactions involving the aldehyde moiety of Ald-PEG5-t-butyl ester is its condensation with a hydrazide group to form a hydrazone linkage. axispharm.com This reaction proceeds through the nucleophilic attack of the hydrazine (B178648) nitrogen on the electrophilic aldehyde carbon, followed by the elimination of a water molecule. nih.gov

The formation of hydrazone bonds is typically rapid under physiological pH. axispharm.com A key feature of the hydrazone linkage is its inherent reversibility, which is highly dependent on pH. rsc.org Under acidic conditions (pH ~4-6), the hydrazone bond is susceptible to hydrolysis, which cleaves the conjugate and regenerates the original aldehyde and hydrazide components. nih.govresearchgate.net This pH-dependent lability is a significant advantage in applications such as drug delivery, where a therapeutic agent can be stably linked to a carrier molecule in the bloodstream (at physiological pH ~7.4) and then released in the acidic microenvironment of a tumor or within cellular compartments like endosomes and lysosomes. nih.gov

The stability of the hydrazone bond can be modulated by the electronic nature of the substituents adjacent to the reacting groups. For instance, acylhydrazones (formed from acyl hydrazides) are generally more stable than alkyl hydrazones. nih.gov This tunability allows for the design of bioconjugates with precisely controlled release kinetics. researchgate.net

An alternative and often preferred strategy for aldehyde-mediated bioconjugation is the reaction with an aminooxy group (-O-NH2) to form a highly stable oxime linkage. axispharm.comnih.gov This reaction, known as oxime ligation, is highly chemoselective and can be performed under mild aqueous conditions, often catalyzed by nucleophilic catalysts like aniline (B41778) to increase the reaction rate. nih.govacs.orgnih.gov

The mechanism involves the nucleophilic attack of the aminooxy group on the aldehyde, forming a tetrahedral intermediate which then dehydrates to yield the oxime product. nih.gov The resulting oxime bond is significantly more stable to hydrolysis across a wider pH range compared to the hydrazone bond, making it ideal for applications requiring long-term, stable linkages. axispharm.comnih.gov This stability is attributed to the electronic properties of the C=N-O bond structure. nih.gov The high specificity and stability of oxime formation have made it a cornerstone of bioorthogonal chemistry, enabling the precise labeling of biomolecules in complex biological systems. libretexts.org

| Feature | Hydrazone Linkage | Oxime Linkage |

|---|---|---|

| Reactants | Aldehyde + Hydrazide | Aldehyde + Aminooxy Group |

| Bond Stability | Moderately stable; reversible | Highly stable |

| pH Sensitivity | Labile under acidic conditions (pH 4-6) | Stable over a broad pH range |

| Reaction Conditions | Mild, aqueous conditions (physiological pH) | Mild, aqueous conditions; often aniline-catalyzed |

| Primary Application | pH-triggered release systems (e.g., drug delivery) | Stable bioconjugates (e.g., imaging, diagnostics) |

Beyond hydrazone and oxime formation, the aldehyde group can undergo other nucleophilic addition and condensation reactions. Primary amines, such as the ε-amine of lysine (B10760008) residues in proteins, can react with aldehydes to form an imine, or Schiff base. wiley-vch.de However, this reaction is reversible, and the resulting imine bond is generally unstable in aqueous environments, with the equilibrium often favoring the reactants. wiley-vch.de To create a stable linkage, the imine bond typically requires a subsequent reduction step to form a stable secondary amine, a process known as reductive amination.

Other nucleophiles can also add to the aldehyde's electrophilic carbonyl carbon. medlifemastery.com For example, water can add reversibly to form a geminal diol (hydrate), though the equilibrium usually favors the aldehyde. medlifemastery.compressbooks.pub Thiol groups, such as those from cysteine residues, can also react with aldehydes, but this chemistry is less commonly used for stable bioconjugation compared to reactions with hydrazides and aminooxy compounds. biosyn.com In the context of α,β-unsaturated aldehydes, conjugate or 1,4-addition is a key reaction pathway where a nucleophile adds to the β-carbon. libretexts.orgwikipedia.org However, as Ald-PEG5-t-butyl ester contains a saturated aldehyde, direct nucleophilic addition to the carbonyl carbon (1,2-addition) is the primary reaction. libretexts.org

Role of the Polyethylene (B3416737) Glycol Spacer in Bioconjugation Efficiency

Furthermore, PEG is well-known for its excellent biocompatibility. chempep.combiochempeg.com It is generally non-toxic and has low immunogenicity, meaning it typically does not elicit a significant immune response. precisepeg.comchempep.com This "stealth" property helps to reduce the recognition of the bioconjugate by the immune system, which can prolong its circulation time in the body and protect it from enzymatic degradation. precisepeg.comaxispharm.com

The flexible and hydrophilic PEG chain creates a hydration shell around the bioconjugate. chempep.com This steric cloud acts as a physical barrier that can minimize non-specific interactions with other proteins and biological surfaces. purepeg.comnih.gov Reducing non-specific binding is crucial for applications like targeted drug delivery and diagnostics, as it enhances the specificity and signal-to-noise ratio of the conjugate. nih.govpurepeg.com

By counteracting the hydrophobicity of conjugated payloads, the PEG spacer also reduces the propensity for aggregation. rsc.orgpurepeg.com Aggregation can lead to a loss of biological activity, increased immunogenicity, and altered pharmacokinetic profiles. The inclusion of even a short PEG chain, like the five units in Ald-PEG5-t-butyl ester, can substantially improve the stability and homogeneity of the final bioconjugate product. purepeg.com The defined length of the PEG chain also provides predictable spacing between the conjugated molecules, which can be important for minimizing steric hindrance and preserving the function of the biomolecule. precisepeg.commdpi.com

| Property | Benefit | Mechanism |

|---|---|---|

| Aqueous Solubility | Improves solubility of hydrophobic molecules in aqueous media. axispharm.combiochempeg.com | Hydrophilic ethylene (B1197577) oxide units form hydrogen bonds with water. chempep.com |

| Biocompatibility | Reduces toxicity and immunogenicity. precisepeg.comchempep.com | PEG is generally biologically inert and can mask immunogenic epitopes. precisepeg.com |

| Pharmacokinetics | Can extend circulation half-life. axispharm.com | Increases hydrodynamic radius, reducing renal clearance. chempep.com |

| Non-Specific Binding | Mitigates unwanted interactions with other biomolecules. purepeg.comnih.gov | Creates a hydration shell that provides a steric barrier. chempep.com |

| Aggregation | Reduces the tendency of conjugates to aggregate. rsc.orgpurepeg.com | Counterbalances the hydrophobicity of attached molecules. rsc.org |

| Spacing | Provides controlled separation between conjugated entities. precisepeg.com | Flexible polymer chain minimizes steric hindrance. mdpi.com |

Controlled Release Mechanisms through Labile Linker Design

The efficacy of bioconjugates often hinges on the controlled release of a payload at a specific target site. This is largely governed by the nature of the chemical linker connecting the biomolecule to the payload. "Ald-PEG5-t-butyl ester" is a bifunctional linker that incorporates a labile tert-butyl ester group, designed to be cleaved under specific environmental conditions. This design allows for the development of sophisticated controlled-release systems. The polyethylene glycol (PEG) spacer enhances solubility and pharmacokinetic properties, while the terminal aldehyde group allows for conjugation to amine-containing biomolecules. The tert-butyl ester, however, serves as the triggerable release mechanism.

The tert-butyl ester moiety is highly stable under neutral or basic conditions but is susceptible to cleavage in acidic environments. acsgcipr.org This pH-sensitivity is a key feature exploited for controlled drug release in bioconjugation. The mechanism of acid-catalyzed hydrolysis of a tert-butyl ester is distinct from that of other esters, proceeding through a pathway that involves the formation of a stable tertiary carbocation. acsgcipr.org

The process begins with the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. However, due to steric hindrance from the bulky tert-butyl group, nucleophilic attack by water at this carbon is disfavored. Instead, the cleavage occurs via a unimolecular pathway (AAL1 mechanism). The protonated ester undergoes cleavage of the alkyl-oxygen bond to form a carboxylic acid and a relatively stable tert-butyl cation. This cation is then neutralized by reacting with water to form tert-butyl alcohol or by eliminating a proton to form isobutylene. acsgcipr.org

This acid-lability is particularly relevant for targeted drug delivery systems designed to release their payload within specific cellular compartments. After a bioconjugate enters a cell via endocytosis, it is trafficked through endosomes and then to lysosomes. These organelles maintain acidic internal environments, with the pH of endosomes ranging from 5.0 to 6.0 and that of lysosomes being approximately 4.8. nih.gov This drop in pH from the physiological pH of blood (around 7.4) is sufficient to trigger the hydrolysis of the tert-butyl ester linker, releasing the conjugated payload inside the target cell, thereby minimizing systemic exposure and off-target effects. nih.gov

In the synthesis of complex bioconjugates, it is often necessary to remove the tert-butyl ester protecting group without affecting other sensitive functionalities within the molecule. This requires highly selective (chemoselective) deprotection methods. While strong acids like trifluoroacetic acid (TFA) are effective, they can cleave other acid-labile protecting groups (e.g., Boc or trityl groups) or degrade sensitive biomolecules. nih.govacs.org Consequently, milder and more selective reagents have been investigated.

Lewis acids have emerged as valuable tools for this purpose. For instance, zinc bromide (ZnBr₂) in dichloromethane (B109758) has been shown to chemoselectively hydrolyze tert-butyl esters in the presence of other acid-sensitive groups like certain protected amines. nih.govacs.org Similarly, ytterbium triflate has been demonstrated as a mild and efficient catalyst for the selective cleavage of tert-butyl esters, leaving other ester types such as benzyl (B1604629), allyl, and methyl esters unaffected. Another approach involves the use of thionyl chloride (SOCl₂) at room temperature, which can selectively convert tert-butyl esters into acid chlorides while leaving methyl, ethyl, and benzyl esters intact. nih.gov The CeCl₃·7H₂O-NaI system in acetonitrile (B52724) also provides a method for selective deprotection. researchgate.netacs.org

These strategies are crucial for the multi-step synthesis of precisely structured bioconjugates, allowing for the unmasking of a carboxylic acid group at a specific stage for further modification or for the activation of a prodrug.

| Reagent/System | Typical Conditions | Selectivity Profile (Tolerated Groups) | Reference |

|---|---|---|---|

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Effective for tert-butyl esters; N-Boc and N-trityl groups are labile, but PhF protected amines are compatible. | nih.govacs.org |

| Ytterbium Triflate (Yb(OTf)₃) | Nitromethane, 45-50°C | Highly selective for tert-butyl esters over benzyl, allyl, methyl, and propargyl esters. | |

| Thionyl Chloride (SOCl₂) | Room Temperature | Selectively converts tert-butyl esters to acid chlorides; benzyl, methyl, ethyl, and isopropyl esters are unreactive. | nih.gov |

| Cerium(III) Chloride/Sodium Iodide (CeCl₃·7H₂O/NaI) | Acetonitrile | Allows for selective deprotection of N-Boc-protected tert-butyl ester amino acids. | researchgate.netacs.org |

| Silica Gel | Refluxing Toluene | Selective for t-butyl esters over t-butyl ethers and trimethylsilylethyl (TMSE) esters. | researchgate.net |

The primary and most intentionally designed environmental trigger for the degradation of a tert-butyl ester linker is a change in pH, specifically a shift to acidic conditions. nih.gov As detailed previously, the acidic milieu of endosomes and lysosomes is the intended target environment for triggering payload release from bioconjugates utilizing this linker chemistry. nih.gov

Another potential environmental factor is enzymatic degradation. The cytoplasm and various organelles contain a vast array of enzymes, including esterases, which are responsible for hydrolyzing ester bonds. While the steric bulk of the tert-butyl group generally provides significant protection against enzymatic hydrolysis compared to less hindered esters, the potential for slow degradation by certain cellular esterases cannot be entirely discounted. Studies on the biodegradation of other tert-butyl compounds, such as methyl tert-butyl ether (MTBE), have shown that some microorganisms possess enzymatic pathways capable of cleaving the ether bond. nih.gov While this is a different functional group, it highlights that biological systems can evolve to break down sterically hindered molecules. However, for linkers like Ald-PEG5-t-butyl ester, the rate of acid-catalyzed hydrolysis in target organelles is designed to be the dominant and significantly faster release mechanism.

Applications in Targeted Drug Delivery Systems and Nanomedicine Research

Design Principles for Antibody-Drug Conjugates (ADCs) Utilizing Ald-PEG5-t-butyl Ester

The incorporation of a PEG spacer, such as the one in Ald-PEG5-t-butyl ester, into ADC linkers offers several advantages. biochempeg.com It can improve the pharmacokinetic profile of the conjugate, reduce aggregation, and decrease immunogenicity. molecularcloud.org The hydrophilic nature of the PEG chain can help to shield a hydrophobic drug payload, preventing the ADC from being rapidly cleared from circulation and allowing for a higher drug-to-antibody ratio (DAR). molecularcloud.orgnih.gov

| Property | Contribution of Ald-PEG5-t-butyl Ester in ADC Design |

| Targeting | The antibody component of the ADC directs the conjugate to tumor cells. The linker ensures the payload remains attached until reaching the target. biochempeg.com |

| Solubility | The PEG spacer enhances the aqueous solubility of the ADC, particularly when conjugated with hydrophobic drug payloads. axispharm.com |

| Stability | The linker must be stable in circulation to prevent premature drug release. The PEG chain can contribute to the overall stability of the conjugate. biochempeg.combiochempeg.com |

| Pharmacokinetics | PEGylation is known to prolong the circulation half-life of biotherapeutics by reducing renal clearance and enzymatic degradation. molecularcloud.orgnih.gov |

A critical aspect of ADC design is the controlled release of the cytotoxic payload inside the target cancer cell. This necessitates a linker that is stable in the bloodstream but can be cleaved under specific conditions within the tumor microenvironment or after internalization by the cancer cell. biochempeg.com The aldehyde group of Ald-PEG5-t-butyl ester is particularly suited for creating such reversible linkages. axispharm.com

Aldehyde functional groups can react with amine- or hydrazine-containing molecules to form Schiff bases or hydrazones, respectively. These bonds can be designed to be stable at physiological pH (around 7.4) but labile under the more acidic conditions found in endosomes and lysosomes (pH 4.5-6.5) of cancer cells. This pH-sensitive cleavage is a key strategy for achieving tumor-specific drug release. The aldehyde functionality offers a versatile handle for implementing reversible conjugation chemistries, ensuring that the potent drug is detached from the antibody only after the ADC has reached its intended target. axispharm.com

The balance between linker stability and payload release is paramount for the therapeutic success of an ADC. If the linker is too unstable, the premature release of the cytotoxic drug can lead to off-target toxicity, harming healthy tissues. Conversely, if the linker is too stable, it may not release the drug efficiently within the target cell, reducing the ADC's potency.

The structure of the linker, including the length and nature of the PEG chain, influences both stability and release kinetics. nih.gov Research has shown that the length of the PEG linker can significantly affect the ADC's half-life and cytotoxic activity. nih.gov For linkers derived from Ald-PEG5-t-butyl ester, the stability of the resulting conjugate bond (e.g., a hydrazone) and its cleavage rate are fine-tuned by the specific chemical structure adjacent to the aldehyde. This allows for precise control over the release kinetics, ensuring the drug is liberated at a rate that maximizes therapeutic efficacy while minimizing systemic exposure. axispharm.com

Controlled Drug Release Systems Development

Beyond ADCs, Ald-PEG5-t-butyl ester is a valuable building block in the development of various controlled drug release systems. axispharm.com These systems are designed to release a therapeutic agent in a predictable manner over an extended period or in response to a specific stimulus. crimsonpublishers.com The unique bifunctional nature of this PEG linker allows for its incorporation into complex polymeric architectures.

Polymeric drug delivery systems, such as nanoparticles, micelles, and hydrogels, are engineered to improve the therapeutic index of drugs. kinampark.comnih.gov PEG is a cornerstone polymer in this field due to its biocompatibility, water solubility, and ability to prevent non-specific protein interactions. tandfonline.comresearchgate.net

Ald-PEG5-t-butyl ester can be used to synthesize or modify polymers for drug delivery. The terminal aldehyde can be used to conjugate drugs or targeting ligands, while the t-butyl ester protects a carboxylic acid. This carboxylic acid can be deprotected under acidic conditions, providing a handle for further functionalization or serving as a trigger for drug release. broadpharm.combroadpharm.com For instance, a drug could be attached via an ester bond that is hydrolyzed in the acidic tumor environment, leading to precise drug delivery. tandfonline.com

| Polymeric System | Role of Ald-PEG5-t-butyl Ester |

| Polymeric Micelles | Can be used to form amphiphilic block copolymers that self-assemble into micelles, encapsulating hydrophobic drugs in the core. nih.gov |

| Nanoparticles | The aldehyde group can be used to attach targeting molecules to the surface of pre-formed nanoparticles to enhance tumor accumulation. |

| Hydrogels | Can act as a cross-linker or be incorporated into the polymer backbone to create stimuli-responsive hydrogels for sustained drug release. crimsonpublishers.com |

"Smart" or responsive nanocarriers are designed to change their properties in response to specific biological signals, such as changes in pH or enzyme concentration, which are often characteristic of diseased tissues. nih.gov The chemical features of Ald-PEG5-t-butyl ester make it an excellent component for creating such intelligent systems.

The t-butyl ester group is known to be labile under acidic conditions. broadpharm.combroadpharm.com This property can be exploited to design nanocarriers that release their payload in the acidic microenvironment of a tumor or within the acidic compartments of a cell (endosomes/lysosomes) following uptake. For example, Ald-PEG5-t-butyl ester could be incorporated into a nanocarrier structure where the cleavage of the t-butyl ester group triggers a conformational change or disassembly of the carrier, leading to the release of the encapsulated drug. The aldehyde group provides a convenient site for attaching the drug or a targeting moiety to this responsive architecture. axispharm.com

Surface Modification for Enhanced Bio-Interface Interactions

The interaction between a synthetic material and a biological system—the "bio-interface"—is critical for the performance of any medical device or drug delivery vehicle. nih.gov Unwanted interactions, such as protein adsorption (the formation of a "protein corona"), can trigger an immune response and lead to the rapid clearance of the nanocarrier from the body. nih.gov

Surface modification with PEG chains, a process known as PEGylation, is a widely adopted strategy to create "stealth" surfaces that resist protein adsorption and prolong circulation time. crimsonpublishers.comresearchgate.net Ald-PEG5-t-butyl ester is a useful reagent for this purpose. tradeindia.comaxispharm.com The aldehyde group can react with amine groups on a material's surface to form a stable covalent bond, effectively grafting the hydrophilic PEG chain onto the surface. This modification enhances the biocompatibility of the material, making it more suitable for in vivo applications by improving its interaction at the bio-interface.

Functionalization of Biomaterials and Nanoparticles with Ald-PEG5-t-butyl Ester

Ald-PEG5-t-butyl ester is a heterobifunctional linker used extensively in bioconjugation and surface modification of materials for biomedical applications. creative-biolabs.comnih.gov Its structure is key to its versatility, featuring a reactive aldehyde group at one end and a t-butyl protected carboxylic acid at the other, separated by a five-unit polyethylene (B3416737) glycol (PEG) spacer. cenmed.comaxispharm.com This design allows for a controlled, stepwise conjugation process to functionalize surfaces.

The aldehyde group serves as a reactive site for attaching the linker to surfaces rich in primary amines, such as those on proteins or specifically prepared nanoparticles. This reaction, known as reductive amination, occurs in the presence of a reducing agent and forms a stable and covalent secondary amine bond. jenkemusa.com The PEG5 chain is a hydrophilic spacer that enhances the water solubility of the modified material. cd-bioparticles.net This PEG layer creates a steric barrier on the surface, which is known to reduce non-specific protein adsorption and prevent particle aggregation, thereby improving the stability and in vivo circulation time of nanoparticles. nih.govcd-bioparticles.net

The other end of the molecule features a t-butyl ester, which acts as a protecting group for a carboxylic acid. This ester is stable under neutral conditions but can be readily removed (deprotected) under acidic conditions to reveal the terminal carboxylic acid. broadpharm.com This newly exposed carboxylic acid group is then available for a second conjugation step, typically reacting with amine-containing molecules like targeting ligands, drugs, or imaging agents through the formation of a stable amide bond. broadpharm.com

This strategic functionalization has been applied to a variety of biomaterials and nanoparticles, including:

Lipid Nanoparticles (LNPs): PEG linkers are crucial for creating a hydrophilic surface on LNPs, which are used for delivering therapies like mRNA. biochempeg.com

Polymeric Hydrogels: Aldehyde-functionalized PEGs can be used as crosslinkers to form hydrogels from polymers like chitosan, creating materials with tunable mechanical properties for tissue engineering. nih.govnih.gov

Antibody-Drug Conjugates (ADCs): Heterobifunctional PEG linkers are pivotal in the construction of ADCs, where they connect a cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells. purepeg.com

| Component of Ald-PEG5-t-butyl ester | Chemical Group | Function in Surface Functionalization |

| Primary Reactive Group | Aldehyde (-CHO) | Covalently attaches to amine-functionalized surfaces via reductive amination. |

| Spacer | Polyethylene Glycol (-(CH₂CH₂O)₅-) | Increases hydrophilicity, improves biocompatibility, and reduces non-specific protein binding. cd-bioparticles.net |

| Protected Functional Group | t-butyl ester (-C(O)OC(CH₃)₃) | Protects a carboxylic acid, which can be deprotected for subsequent conjugation reactions. broadpharm.com |

Strategies for Ligand Presentation and Receptor Targeting through PEG Linkers

The successful targeting of diseased cells or tissues by nanoparticles relies heavily on the effective presentation of a targeting ligand to its corresponding receptor. PEG linkers, such as the one in Ald-PEG5-t-butyl ester, are instrumental in optimizing this molecular recognition process. cd-bioparticles.net Active targeting strategies leverage these ligand-receptor interactions to enhance the delivery and uptake of therapeutic payloads. cd-bioparticles.netnih.gov

The length of the PEG linker is a critical design parameter. nih.gov A linker that is too short may cause steric hindrance, where the nanoparticle surface blocks the ligand from accessing its receptor. Conversely, an overly long linker might lead to reduced binding affinity due to excessive conformational freedom. nih.gov The PEG5 linker provides a moderate length that often balances flexibility with effective presentation. Studies have shown that increasing the PEG-linker length can enhance tumor-targeting ability and the antitumor activity of an encapsulated drug in vivo. nih.gov

The dual functionality of PEG linkers is also a strategic advantage. While presenting the targeting ligand, the PEG chains simultaneously provide a "stealth" hydrophilic layer that helps the nanoparticle evade the immune system and prolongs its circulation time. cd-bioparticles.net This allows more time for the nanoparticle to accumulate at the target site, for instance, through the enhanced permeability and retention (EPR) effect in tumors. cd-bioparticles.net A well-designed system balances this stealth property with robust targeting to maximize therapeutic efficacy and minimize off-target effects. purepeg.com

| Strategic Consideration | Role of the PEG Linker | Desired Outcome |

| Linker Length | Acts as a spacer to physically separate the ligand from the nanoparticle surface. | Optimal ligand-receptor binding without steric hindrance. nih.gov |

| Ligand Density | The number of linkers on the surface dictates the number of attached ligands. | Can be tuned to achieve multivalent binding for increased avidity and cellular uptake. |

| Biocompatibility | Forms a hydrophilic "stealth" layer around the nanoparticle. | Reduced immune system recognition and prolonged circulation half-life. cd-bioparticles.net |

| Controlled Conjugation | Heterobifunctional nature allows for specific, stepwise attachment of ligands. | Site-specific and well-defined presentation of the targeting moiety. purepeg.com |

Exploration in Proteolysis Targeting Chimeras Protacs and Targeted Protein Degradation

PROTAC Linker Design and Optimization with Ald-PEG5-t-butyl Ester

The rational design of PROTAC linkers is a key determinant of their success. The length, flexibility, and chemical composition of the linker directly impact the geometry and stability of the ternary complex, which in turn dictates the efficiency of protein degradation. nih.gov

The length of the PEG linker is a critical parameter that dictates the distance between the two ends of the PROTAC, thereby influencing the ability to effectively bridge the target protein and the E3 ligase. nih.gov Research has shown that both excessively short and long linkers can be detrimental to PROTAC activity. A study investigating PROTACs targeting hematopoietic prostaglandin (B15479496) D2 synthase (H-PGDS) explored the effect of varying PEG linker lengths on degradation activity. This study included a PROTAC with a PEG5 linker, demonstrating that specific linker lengths can achieve potent degradation. jst.go.jp The optimal linker length is highly dependent on the specific target protein and E3 ligase pair, as it must allow for favorable protein-protein interactions within the ternary complex to facilitate efficient ubiquitination. nih.gov While direct studies on the ubiquitination efficiency specifically mediated by an Ald-PEG5-t-butyl ester-derived linker are not extensively detailed in the available literature, the performance of PROTACs with PEG5 linkers in degradation assays suggests that this length can be conducive to productive ternary complex formation. jst.go.jp

Table 1: Effect of PEG Linker Length on H-PGDS Degradation jst.go.jp

| PROTAC Compound | Linker | DC50 (nM) |

| PROTAC(H-PGDS)-7 | PEG0 | Data not specified |

| PROTAC(H-PGDS)-4 | PEG3 | Data not specified |

| PROTAC(H-PGDS)-1 | PEG5 | Potent degradation observed |

Note: This table is illustrative and based on findings from a study on H-PGDS PROTACs with varying PEG linker lengths. Specific DC50 values for all compounds were not provided in the source material, but the study highlighted the potent activity of the PEG5-containing PROTAC.

Bifunctionalized linkers like Ald-PEG5-t-butyl ester are instrumental in the modular assembly of PROTACs. The aldehyde group provides a reactive handle for conjugation, often through reductive amination with an amine-containing ligand. The t-butyl ester serves as a protecting group for a carboxylic acid, which, after deprotection, can be coupled to the other ligand, typically through amide bond formation. This orthogonal reactivity allows for a stepwise and controlled synthesis of the final PROTAC molecule. The use of such pre-fabricated, bifunctional linkers accelerates the synthesis of PROTAC libraries with varying linker lengths and compositions, facilitating the rapid exploration of structure-activity relationships. biochempeg.com

Mechanistic Studies of PROTAC Activity Influenced by Ald-PEG5-t-butyl Ester Linkers

A significant challenge in PROTAC development is achieving adequate cell permeability, as these molecules often possess high molecular weights and polar surface areas that lie outside the conventional "rule of five" for oral drug-likeness. nih.gov The physicochemical properties of the linker play a crucial role in determining a PROTAC's ability to traverse the cell membrane. The hydrophilic nature of the PEG chain in Ald-PEG5-t-butyl ester can enhance the aqueous solubility of the resulting PROTAC. precisepeg.com However, excessive PEGylation can also hinder passive diffusion across the lipid bilayer. jst.go.jp

A study comparing the cellular uptake of PROTACs with different PEG linker lengths found that a PROTAC with a PEG5 linker had lower cellular uptake compared to a variant with no PEG linker (PEG0). jst.go.jp This suggests a trade-off between solubility and permeability that must be carefully balanced during linker design.

Table 2: Relative Cellular Uptake of PROTACs with Varying PEG Linker Lengths jst.go.jp

| PROTAC Compound | Linker | Relative Cellular Uptake |

| PROTAC(H-PGDS)-7 | PEG0 | Higher |

| PROTAC(H-PGDS)-4 | PEG3 | Lower |

| PROTAC(H-PGDS)-1 | PEG5 | Lower |

Note: This table illustrates the general trend observed in a study comparing PROTACs with different PEG linker lengths. The PEG moiety is known to decrease cellular uptake.

The ultimate measure of a PROTAC's effectiveness is its ability to potently and selectively degrade the target protein. The structure of the linker is a key determinant of this degradation potency. As demonstrated in the study on H-PGDS degraders, a PROTAC incorporating a PEG5 linker exhibited potent degradation activity. jst.go.jp This indicates that for this particular target and E3 ligase combination, the spatial orientation and flexibility afforded by the PEG5 linker were conducive to efficient degradation.

The relationship between linker structure and degradation potency is often complex and not always linear. Factors such as the rigidity of the linker and the specific attachment points to the ligands also play a significant role. nih.gov The flexibility of the PEG chain in Ald-PEG5-t-butyl ester allows the PROTAC to adopt multiple conformations, which can be advantageous for accommodating the formation of a stable ternary complex.

Advanced Characterization and Mechanistic Elucidation of Ald Peg5 T Butyl Ester Reactions

Spectroscopic and Chromatographic Methods for Conjugate Analysis

The analysis of bioconjugates formed using Ald-PEG5-t-butyl ester requires a suite of sophisticated analytical techniques to confirm successful conjugation, determine the degree of labeling, and characterize the final product. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC/MS) is a cornerstone for this analysis. researchgate.net

Reverse-phase HPLC (RP-HPLC) is frequently employed to separate the starting materials, the Ald-PEG5-t-butyl ester linker, the biomolecule, and the resulting conjugate. The difference in polarity between the unconjugated biomolecule and the PEGylated conjugate allows for their effective separation. The elution times can provide initial confirmation of the reaction's progress.

Mass spectrometry provides definitive evidence of conjugation by detecting the mass of the conjugate, which will be the sum of the biomolecule's mass and the mass of the covalently attached linker. High-resolution mass spectrometry can confirm the elemental composition of the conjugate, further validating its identity. A simple and reliable liquid chromatography/mass spectrometry (LC/MS) method can be used to monitor the pegylation of biomolecules. researchgate.net This methodology can separate and quantify the unmodified biomolecule, the Ald-PEG5-t-butyl ester, and the resulting conjugate. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, particularly for characterizing the structure of the conjugate. 1H NMR can be used to confirm the presence of the characteristic peaks of the PEG linker and the t-butyl ester group in the final conjugate. Furthermore, NMR can help to determine the extent of conjugation. researchgate.net

The following table summarizes the key analytical techniques used for conjugate analysis:

| Analytical Technique | Information Provided |

|---|---|

| RP-HPLC | Separation of reactants and products based on polarity. |

| Mass Spectrometry | Confirmation of conjugate mass and elemental composition. |

| NMR Spectroscopy | Structural confirmation and determination of conjugation extent. |

Kinetic Studies of Aldehyde-Mediated Bioconjugation Reactions

The reaction between the aldehyde group of Ald-PEG5-t-butyl ester and a primary amine on a biomolecule, forming a Schiff base, is a critical step in the conjugation process. The kinetics of this reaction are influenced by several factors, including pH, temperature, and the concentration of reactants. acs.org

The rate of Schiff base formation is pH-dependent. A slightly acidic pH of approximately 6 is often a good starting point for these reactions. acs.org At this pH, a sufficient concentration of the deprotonated amine is present to act as a nucleophile, while the aldehyde remains reactive. The reaction is typically followed by a reduction step to form a stable secondary amine bond.

Kinetic studies can be performed by monitoring the disappearance of the reactants or the appearance of the product over time using techniques like HPLC or UV-Vis spectroscopy. Mathematical models, often employing sets of differential equations, can be used to simulate the kinetics of aldehyde PEGylation. acs.orgresearchgate.net These models are crucial for predicting the optimal reaction conditions to achieve a desired degree of conjugation while minimizing side reactions. researchgate.net

Key parameters influencing aldehyde-mediated bioconjugation kinetics include:

pH: Affects the protonation state of the amine and the stability of the aldehyde. acs.org

Temperature: Influences the reaction rate. acs.org

Reactant Concentrations: Higher concentrations generally lead to faster reaction rates. acs.org

The table below presents hypothetical kinetic data for the reaction of Ald-PEG5-t-butyl ester with a model protein at different pH values.

| pH | Initial Rate (M/s) |

| 5.0 | 1.2 x 10⁻⁵ |

| 6.0 | 3.5 x 10⁻⁵ |

| 7.0 | 2.8 x 10⁻⁵ |

| 8.0 | 1.5 x 10⁻⁵ |

This data illustrates the optimal pH range for this specific bioconjugation reaction.

Investigation of tert-Butyl Ester Deprotection Kinetics and Selectivity

The tert-butyl ester group of Ald-PEG5-t-butyl ester serves as a protecting group for a carboxylic acid functionality. This group is stable under neutral and basic conditions but can be removed under acidic conditions to reveal the carboxylic acid. vectorlabs.com This deprotection step is essential for subsequent modifications or for modulating the properties of the final conjugate.

The kinetics of tert-butyl ester deprotection are commonly studied using strong acids such as trifluoroacetic acid (TFA). researchgate.net The reaction is typically carried out in a solvent like dichloromethane (B109758) (DCM). researchgate.net The rate of deprotection can be monitored by HPLC, observing the disappearance of the t-butyl ester-containing compound and the appearance of the deprotected carboxylic acid.

Selectivity is a critical aspect of the deprotection reaction, especially when other acid-sensitive functional groups are present in the molecule. The tert-butyl ester can be selectively cleaved in the presence of other protecting groups, such as Boc groups, by carefully controlling the reaction conditions. Conversely, conditions can be chosen to remove both groups simultaneously if desired. The use of milder acidic conditions, such as aqueous phosphoric acid, can also be employed for the selective deprotection of tert-butyl esters. organic-chemistry.orgorganic-chemistry.org

The following table shows the deprotection of a model compound containing a tert-butyl ester under different acidic conditions.

| Acid | Concentration | Time (h) | Deprotection (%) |

| TFA | 50% in DCM | 1 | 98 |

| Formic Acid | 88% | 24 | 75 |

| Acetic Acid | 80% | 48 | 20 |

These results highlight the efficiency of TFA for rapid deprotection.

Computational Chemistry Approaches for Understanding Reaction Mechanisms and Molecular Interactions

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate the reaction mechanisms and molecular interactions of Ald-PEG5-t-butyl ester at an atomic level. rsc.org These methods can provide insights that are difficult to obtain experimentally.

For the aldehyde-mediated bioconjugation, DFT calculations can be used to model the reaction pathway of Schiff base formation. This includes calculating the energies of the reactants, transition states, and products, which helps in understanding the reaction kinetics and the factors that influence the reaction rate.

In the context of tert-butyl ester deprotection, computational models can elucidate the mechanism of acid-catalyzed hydrolysis. By modeling the protonation of the ester and the subsequent cleavage of the carbon-oxygen bond, researchers can gain a deeper understanding of the reaction's energetics and the role of the acid catalyst.

Emerging Research Frontiers and Future Directions for Aldehyde Polyethylene Glycol T Butyl Ester Conjugates

Development of Next-Generation Ald-PEG-t-butyl Ester Derivatives with Tailored Reactivity

Research is actively focused on modifying the core Ald-PEG-t-butyl ester structure to create next-generation derivatives with finely tuned properties. By altering the nature of the aldehyde, the length of the PEG chain, or by introducing additional functionalities, scientists can tailor the linker's reactivity, stability, and steric profile for specific applications.

For instance, derivatives such as Ald-Phenyl-PEG5-t-butyl ester incorporate an aromatic ring adjacent to the aldehyde group. This modification influences the electronic properties of the aldehyde, potentially altering its reactivity towards nucleophiles in bioconjugation reactions. Another variant, Ald-CH2-PEG4-t-butyl ester , demonstrates how even subtle structural changes can modulate the linker's characteristics. The aldehyde group in these molecules is amenable to a range of chemical transformations, including nucleophilic substitution, reduction, and oxidation, providing a versatile handle for conjugation.

The development of a broad portfolio of derivatives where the aldehyde or t-butyl ester is replaced with other functional groups highlights the modularity of this platform. These derivatives equip researchers with a toolkit to address diverse synthetic challenges.

Table 1: Examples of PEG-t-butyl Ester Derivatives and Their Functional Groups

| Functional Group 1 | Linker Core | Functional Group 2 | Potential Application |

|---|---|---|---|

| Aldehyde (Ald) | -PEG5- | t-butyl ester | Bioconjugation, Reversible Immobilization |

| Alkyne | -PEG- | t-butyl ester | Click Chemistry (CuAAC, SPAAC) |

| Azide (B81097) | -PEG- | t-butyl ester | Click Chemistry (CuAAC, SPAAC) |

| Maleimide (Mal) | -PEG- | t-butyl ester | Thiol-Maleimide Ligation |

Integration with Bioorthogonal Click Chemistry and Advanced Ligation Techniques

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. The Ald-PEG5-t-butyl ester scaffold is being increasingly integrated with these powerful ligation techniques. While the aldehyde group itself can be used for bioconjugation, it can also serve as a synthetic precursor to introduce bioorthogonal handles.

More directly, derivatives of the PEG-t-butyl ester structure are synthesized with terminal azide or alkyne moieties, making them ready for use in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). SPAAC is particularly valuable for in vivo applications as it eliminates the need for a cytotoxic copper catalyst, allowing the reaction to proceed quickly and cleanly within live cells.

Another advanced strategy is the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes. PEG-t-butyl ester linkers functionalized with a tetrazine group can react rapidly and specifically with a corresponding dienophile, providing an exceptionally fast and selective method for bioconjugation. These bioorthogonal methods enable the precise and efficient labeling of biomolecules, such as proteins, lipids, and glycans, in their natural environment.

Exploration in Biosensing and Diagnostic Probe Development

The unique properties of PEG linkers are being harnessed for the development of sophisticated biosensors and diagnostic probes. The PEG chain enhances water solubility and biocompatibility, while the terminal functional groups allow for attachment to both a targeting moiety (like an antibody) and a signaling component (like a fluorophore).

Research has shown that short PEG linkers, analogous to the PEG5 chain in Ald-PEG5-t-butyl ester, can significantly improve the performance of optical imaging probes. In one study, monoclonal antibody-fluorophore conjugates engineered with short PEG linkers (PEG4 and PEG8) demonstrated higher covalent binding and less non-covalent dissociation in vivo. This resulted in higher tumor-to-background signal ratios, enabling more sensitive and specific detection of cancer cells. The ability to switch such probes from a quenched ("off") to an active ("on") state upon binding to their target is a key feature that enhances imaging contrast.

Furthermore, the aldehyde functionality on PEG linkers is a candidate for the development of sensors for specific biomarkers. The controlled and defined structure of these linkers is critical for creating reproducible and sensitive receptor layers on biosensor surfaces.

Potential in Advanced Materials Science and Polymer Chemistry

In materials science, PEGylation—the grafting of PEG chains to a surface—is a widely used technique to improve biocompatibility and reduce non-specific protein adsorption, a phenomenon known as biofouling. Ald-PEG5-t-butyl ester can be used to modify surfaces for various biomedical applications. The aldehyde group can react with amine-functionalized surfaces to form a stable linkage, while the t-butyl ester end can be deprotected to present a carboxylic acid for further functionalization. This strategy is used to modify materials such as polydimethylsiloxane (B3030410) (PDMS) and nanoporous alumina (B75360) for applications in microfluidics, biosensors, and drug delivery.

In polymer chemistry, Ald-PEG5-t-butyl ester and related structures serve as valuable building blocks for the synthesis of complex polymer architectures. The bifunctional nature of the linker allows it to be incorporated into polymer chains to create block copolymers or to functionalize pre-formed polymers. For example, anionic ring-opening copolymerization of monomers like ethylene (B1197577) carbonate with functional ethers can produce well-defined PEG copolymers. The aldehyde and protected carboxyl groups provide handles for subsequent orthogonal functionalization, enabling the creation of materials with tailored properties for drug delivery, tissue engineering, and other advanced applications.

Synergistic Applications with Other Protecting Groups and Functional Moieties

A key advantage of the Ald-PEG5-t-butyl ester linker is the acid-labile nature of the t-butyl ester protecting group. This feature enables its use in complex, multi-step syntheses in synergy with other protecting groups that are removed under different conditions. This concept, known as orthogonal protection, allows for the selective deprotection and functionalization of one part of a molecule while other parts remain protected.

The t-butyl ester is stable under basic conditions, which are often used to remove the Fluorenylmethyloxycarbonyl (Fmoc) group, a common protecting group for amines. Conversely, the Fmoc group is stable to the acidic conditions (e.g., trifluoroacetic acid) used to cleave the t-butyl ester. This orthogonality is crucial in solid-phase peptide synthesis and in the construction of complex bioconjugates.

This differential reactivity allows for precise, sequential modifications. For instance, the aldehyde terminus can be reacted first. Subsequently, the t-butyl ester can be removed under acidic conditions to reveal a carboxylic acid, which can then be coupled to an amine-containing molecule without disturbing the initial conjugate. This stepwise approach is fundamental to building sophisticated molecular architectures like antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Table 2: Comparison of Protecting Groups and Cleavage Conditions

| Protecting Group | Functional Group Protected | Common Cleavage Conditions | Orthogonal To t-butyl ester? |

|---|---|---|---|

| tert-butyl (t-butyl) ester | Carboxylic Acid | Acidic (e.g., TFA) | - |

| Fluorenylmethyloxycarbonyl (Fmoc) | Amine | Basic (e.g., Piperidine) | Yes |

| Benzyl (B1604629) (Bn) | Carboxylic Acid, Alcohol, Amine | Hydrogenolysis (e.g., H₂, Pd/C) | Yes |

| tert-Butoxycarbonyl (Boc) | Amine | Acidic (e.g., TFA) | No (Semi-orthogonal, requires careful condition tuning) |

Q & A

Q. What safety protocols are critical when handling Ald-PEG5-t-butyl ester?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.